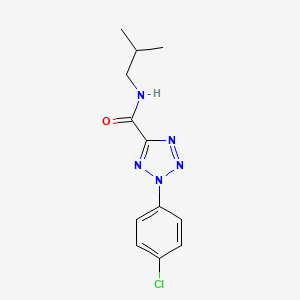

2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-methylpropyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O/c1-8(2)7-14-12(19)11-15-17-18(16-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYFYZSEYIKTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. For example, 4-chlorobenzonitrile can react with sodium azide in the presence of a catalyst such as copper sulfate to form 2-(4-chlorophenyl)-2H-tetrazole.

Amidation: The tetrazole derivative is then subjected to an amidation reaction with isobutylamine to form the final product, this compound. This reaction can be carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can be oxidized or reduced using specific reagents. For example, oxidation with hydrogen peroxide can yield tetrazole N-oxide derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Derivatives with different substituents on the phenyl ring.

Oxidation: Tetrazole N-oxide derivatives.

Hydrolysis: 4-chlorobenzoic acid and isobutylamine.

Scientific Research Applications

2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

- Structure : A piperazine derivative with a 4-chlorophenyl group, ethoxyacetic acid chain, and dihydrochloride salt .

- Key Differences :

- Core Ring : Piperazine (6-membered, two nitrogen atoms) vs. tetrazole (5-membered, four nitrogen atoms).

- Functional Groups : Carboxamide in the target compound vs. carboxylic acid (as dihydrochloride) in levocetirizine.

- Bioactivity : Levocetirizine is an antihistamine; the tetrazole derivative’s bioactivity is unspecified but likely distinct due to differences in hydrogen-bonding capacity and acidity (tetrazoles are more acidic than carboxylic acids).

- Physicochemical Properties : Levocetirizine’s ionic form enhances water solubility, whereas the carboxamide and isobutyl groups in the target compound may reduce solubility .

Fenvalerate

- Structure: Pyrethroid insecticide with a 4-chlorophenyl group, cyano substituent, and ester linkage .

- Key Differences: Core Functional Group: Ester (hydrolytically labile) vs. carboxamide (more stable). Electronic Effects: The tetrazole’s aromaticity and electron-withdrawing nature contrast with Fenvalerate’s ester and cyano groups. Applications: Fenvalerate’s insecticidal activity relies on ester-mediated neurotoxicity, while the carboxamide in the target compound could enable diverse interactions (e.g., enzyme inhibition).

Atovaquone Intermediate

- Structure: Features a 4-chlorophenylcyclohexyl group linked to a naphthoquinone .

- Key Differences: Ring System: Naphthoquinone (aromatic, redox-active) vs. tetrazole (non-redox-active, nitrogen-rich). Synthesis: Atovaquone’s synthesis involves cis-trans isomerization using Lewis acids , whereas the tetrazole derivative’s preparation likely requires cyclization or coupling reactions.

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is significant for its biological activity. The synthesis typically involves the cycloaddition of an azide with a nitrile, followed by amidation with isobutylamine. This process can utilize coupling agents like EDCI and bases such as triethylamine to enhance yields.

Structural Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14ClN5O |

| CAS Number | 1396781-64-8 |

The tetrazole ring structure allows this compound to mimic carboxylate groups in biological systems. This capability facilitates binding to various enzymes and receptors, potentially inhibiting pathways involved in cell proliferation, which is crucial for anticancer activity. The presence of the chlorine atom enhances the compound's electronic properties, possibly increasing its binding affinity to biological targets compared to similar compounds lacking this substituent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 0.23 mg/mL |

| Escherichia coli | 0.47 mg/mL |

| Salmonella Typhimurium | 0.23 mg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For example, studies have indicated that it may inhibit certain kinases or proteases critical for tumor growth, leading to reduced viability of cancer cells in vitro. Further investigations are needed to elucidate the precise molecular pathways involved.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several tetrazole derivatives, including our compound, against resistant bacterial strains. Results indicated that modifications in the phenyl group significantly influenced antimicrobial potency .

- Cancer Cell Proliferation : In a recent study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-(4-bromophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide | Bromine instead of Chlorine | Moderate Antimicrobial |

| 2-(4-methylphenyl)-N-isobutyl-2H-tetrazole-5-carboxamide | Methyl instead of Chlorine | Low Anticancer Activity |

The chlorine substituent appears to enhance both antimicrobial and anticancer activities compared to these analogs.

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves sequential steps: (i) formation of the tetrazole ring via cyclization using reagents like sodium azide, (ii) coupling of the 4-chlorophenyl group, and (iii) amidation with isobutylamine. Key intermediates are purified via recrystallization or chromatography. For multigram production, refluxing in ethanol or DMF under controlled stoichiometry is employed to optimize yields .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-resolution X-ray crystallography (e.g., SHELXL) resolves stereochemical ambiguities .

Q. What experimental safety protocols are essential during synthesis?

Use fume hoods for volatile reagents, wear nitrile gloves, and avoid skin contact with sodium azide (toxic). Waste containing azides must be neutralized with nitrous acid before disposal. Reaction quenching protocols (e.g., ice-water baths) mitigate exothermic risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., EDCI/HOBt for amidation) can enhance efficiency. Kinetic studies using HPLC to monitor intermediates help identify rate-limiting steps. For stereochemical control, Lewis acids (e.g., BF₃·Et₂O) may suppress undesired isomerization .

Q. What challenges arise in crystallographic refinement of this compound?

Twinning or disordered solvent molecules in the crystal lattice complicate refinement. SHELXL’s TWIN/BASF commands resolve twinning, while SQUEEZE (PLATON) models disordered regions. High-resolution data (d < 0.8 Å) and anisotropic displacement parameters improve accuracy .

Q. How does the tetrazole ring influence biological activity?

The tetrazole’s aromaticity and hydrogen-bonding capacity enable interactions with enzymatic active sites (e.g., angiotensin II receptor antagonists). Comparative studies with non-tetrazole analogs show reduced binding affinity (ΔIC₅₀ > 10 µM), highlighting its role in target engagement .

Q. What strategies address conflicting data between NMR and X-ray crystallography?

Discrepancies (e.g., tautomerism in the tetrazole ring) require cross-validation: (i) variable-temperature NMR to assess dynamic processes, (ii) DFT calculations to predict stable conformers, and (iii) Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

Q. What isomerization pathways occur during synthesis, and how are they controlled?

Cis-trans isomerization at the carboxamide bond can occur under acidic conditions. Using bulky bases (e.g., DIPEA) or low-temperature workup minimizes this. Post-synthesis isomerization via Lewis acids (e.g., AlCl₃) selectively converts cis to trans isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.